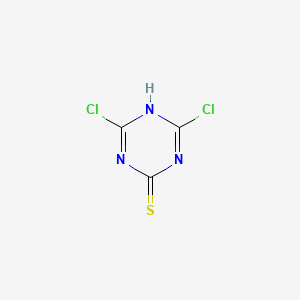

4,6-Dichloro-1,3,5-triazine-2(1H)-thione

Description

Significance of s-Triazine Scaffolds in Modern Chemical Research

The symmetrical 1,3,5-triazine (B166579) (s-triazine) framework is widely recognized as a "privileged structure" in medicinal chemistry. google.comgoogle.com This distinction arises from its presence as a core structural motif in numerous compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antifungal properties. google.commdpi.comresearchgate.netnih.gov Several commercially successful drugs, such as the anticancer agents altretamine, gedatolisib, and enasidenib, are built upon the s-triazine scaffold, underscoring its therapeutic relevance and favorable pharmacokinetic characteristics. nih.govnih.gov

The significance of the s-triazine ring extends beyond medicinal applications into materials science, where its derivatives are employed as organic reagents, energetics, and components for creating dendrimers and supramolecular aggregates. google.com The utility of this scaffold stems from its unique structure: a six-membered aromatic ring containing three nitrogen atoms at positions 1, 3, and 5. This arrangement provides three readily tunable positions (C2, C4, and C6) that can be functionalized through sequential chemical reactions. google.comnih.gov This structural versatility allows chemists to systematically modify the molecule's properties to achieve desired functions, making it an ideal framework for developing new drugs and advanced materials. prepchem.com

Role of Halogenated Triazines as Versatile Synthons in Heterocyclic Chemistry

Halogenated triazines are cornerstone building blocks, or synthons, in heterocyclic chemistry, primarily due to their controlled reactivity. The most prominent member of this class is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride (CC). researchgate.net This inexpensive and commercially available reagent is the preferred starting material for the synthesis of most s-triazine derivatives. researchgate.net

The exceptional utility of cyanuric chloride lies in the differential reactivity of its three chlorine atoms toward nucleophilic substitution. researchgate.netchim.it This reactivity is highly dependent on temperature, which enables the selective and stepwise introduction of various nucleophiles (containing oxygen, nitrogen, or sulfur) onto the triazine ring. google.comnih.gov Typically, the first substitution is exothermic and can be performed at low temperatures (0–5 °C), the second occurs at ambient temperature, and the third requires elevated temperatures, often at reflux. google.comchim.it This predictable, temperature-controlled chemoselectivity allows for the rational design and synthesis of a vast array of mono-, di-, and trisubstituted triazine derivatives with distinct functional groups, including unsymmetrical structures. mdpi.comresearchgate.net This capability is crucial for creating libraries of compounds for drug discovery, combinatorial synthesis, and the construction of complex molecular architectures like dendrimers and reactive dyes. mdpi.comuctm.edu

Scope and Research Focus on 4,6-Dichloro-1,3,5-triazine-2(1H)-thione and its Derivatives

The specific compound this compound is a member of the halogenated triazine family that incorporates a sulfur atom, introducing further chemical diversity and reactivity. A key feature of this molecule is its existence in tautomeric forms: the thione (C=S) form and the thiol (S-H) or mercapto form. In solution and the solid state, such heterocyclic systems often predominantly exist as the thione tautomer, which can be stabilized by factors such as intramolecular hydrogen bonding. jocpr.comacademie-sciences.fr The study of this tautomeric equilibrium is critical for understanding the compound's reactivity and spectroscopic properties. jocpr.com

The synthesis of related structures, specifically 2-alkylmercapto-4,6-dichloro-s-triazines, is typically achieved by reacting cyanuric chloride with a mercaptan (R-SH) or its corresponding mercaptide salt. google.comgoogle.com This reaction involves the substitution of one of the three chlorine atoms with the sulfur nucleophile. This process can be carried out in a heterogeneous system of water and a water-immiscible organic solvent, often in the presence of a base like sodium hydroxide (B78521) to act as a hydrochloric acid acceptor. google.com

Once one chlorine atom is replaced by the sulfur-containing group, the two remaining chlorine atoms on the 4,6-dichloro-1,3,5-triazin-2(1H)-thione scaffold are available for further substitution. As with other dichlorotriazines, these remaining chlorines are less reactive than those in cyanuric chloride, and their displacement by other nucleophiles (such as amines) generally requires more forcing conditions, like elevated temperatures. mdpi.comchim.it Research on this compound and its derivatives is often focused on using it as an intermediate to create fully substituted, multifunctional triazines. By leveraging the sequential reactivity of the chlorine atoms, a variety of functional groups can be introduced, leading to the development of novel compounds for applications in areas such as dye chemistry and medicinal chemistry. mdpi.comuctm.edu

Data Tables

Table 1: Computed Physicochemical Properties for 4,6-Dichloro-1,3,5-triazin-2(1H)-one

Note: The following data pertains to the oxygen analog of the title compound, 4,6-dichloro-1,3,5-triazin-2(1H)-one, as detailed experimental data for the thione form is not available in the cited sources. These properties are computationally derived.

| Property | Value | Source |

| Molecular Formula | C₃HCl₂N₃O | PubChem nih.gov |

| Molecular Weight | 165.96 g/mol | PubChem nih.gov |

| IUPAC Name | 4,6-dichloro-1H-1,3,5-triazin-2-one | PubChem nih.gov |

| XLogP3 | 1.4 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 0 | PubChem nih.gov |

| Exact Mass | 164.9496671 Da | PubChem nih.gov |

| Topological Polar Surface Area | 53.8 Ų | PubChem nih.gov |

Table 2: Examples of Synthesis of 2-Substituted-mercapto-4,6-dichloro-s-triazines

Note: The following syntheses from patent literature describe the formation of S-substituted derivatives from cyanuric chloride and various sulfur nucleophiles.

| Product | Sulfur Nucleophile | Reaction Conditions | Yield | Source |

| 2-Methylmercapto-4,6-dichloro-s-triazine | Methyl mercaptan | Methylene (B1212753) chloride, NaOH (aq), 60°C (autoclave) | 90.5% | US3544569A google.com |

| 2-Methylmercapto-4,6-dichloro-s-triazine | Potassium methyl mercaptide | Toluene, Water, Reflux | 87.8% | DE1670585A1 google.com |

| 2-Cyclohexylmercapto-4,6-dichloro-s-triazine | Cyclohexyl mercaptan | Carbon tetrachloride, NaOH (aq), 0°C | 87.3% | DE1670585A1 google.com |

| 2-Hexadecylmercapto-4,6-dichloro-s-triazine | Hexadecyl mercaptan | Chloroform, NaOH (aq) | 99% | DE1670585A1 google.com |

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-1H-1,3,5-triazine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2N3S/c4-1-6-2(5)8-3(9)7-1/h(H,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYNQUCHNJGHBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=S)N=C(N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20234921 | |

| Record name | 4,6-Dichloro-1,3,5-triazine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20234921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85665-55-0 | |

| Record name | 4,6-Dichloro-1,3,5-triazine-2(5H)-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85665-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-1,3,5-triazine-2(1H)-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085665550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Dichloro-1,3,5-triazine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20234921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloro-1,3,5-triazine-2(1H)-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-DICHLORO-1,3,5-TRIAZINE-2(1H)-THIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/675GCK0Q9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4,6 Dichloro 1,3,5 Triazine 2 1h Thione and Analogous Triazine Derivatives

Conventional Synthesis Routes

Conventional methods remain fundamental in the synthesis of triazine derivatives, primarily relying on the reactivity of cyanuric chloride and the incorporation of sulfur-containing reagents.

Derivatization from 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)

2,4,6-Trichloro-1,3,5-triazine, commonly known as cyanuric chloride, is the most prevalent precursor for the synthesis of substituted 1,3,5-triazines. mdpi.comwikipedia.orgnih.gov Its three chlorine atoms exhibit differential reactivity, which can be exploited for selective substitution by controlling the reaction temperature. nih.govnih.gov Generally, the first nucleophilic substitution occurs at low temperatures (around 0 °C), the second at room temperature, and the replacement of the third chlorine atom requires elevated temperatures. nih.gov

The synthesis of 4,6-dichloro-1,3,5-triazine-2(1H)-thione from cyanuric chloride involves a selective nucleophilic substitution. While the direct reaction with a hydrosulfide (B80085) source can lead to thiocyanuric acid where all three chlorines are replaced, wikipedia.org a controlled reaction with a stoichiometric amount of a sulfur nucleophile is required to obtain the monosubstituted thione. For instance, reacting cyanuric chloride with various amines at 0–5 °C allows for the selective synthesis of monosubstituted 4,6-dichloro-1,3,5-triazine derivatives. nih.govresearchgate.net A similar principle applies to the introduction of a thione group. The reaction of cyanuric chloride with a suitable sulfur-containing nucleophile under carefully controlled temperature conditions can yield the target compound, this compound.

The versatility of cyanuric chloride is demonstrated in the synthesis of various dichloro-triazine derivatives. For example, its reaction with carbazole (B46965) in the presence of a base yields 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. mdpi.com

Table 1: Temperature-Controlled Sequential Substitution of Cyanuric Chloride

| Substitution Step | Typical Reaction Temperature | Product Type |

|---|---|---|

| First Chlorine | 0–5 °C | Monosubstituted-dichloro-triazine |

| Second Chlorine | Room Temperature | Disubstituted-monochloro-triazine |

Reaction Pathways Involving Thiourea (B124793) and Related Reagents

Thiourea and its derivatives are crucial reagents for constructing the triazine-thione scaffold. tandfonline.comunimas.my These compounds can act as building blocks that incorporate the C=S functional group into the heterocyclic ring. Comprehensive reviews have highlighted the various synthetic pathways that merge thiourea and triazine moieties, resulting in fused triazinethiones or thiourea-substituted triazines. tandfonline.comunimas.my

One established method involves the condensation of dicyandiamide (B1669379) or its aryl analogues with thioureas in the presence of a strong acid, which yields hexahydro-4,6-diimino-1-aryl-1,3,5-triazine-2-thiones. researchgate.net Although this produces a more complex structure, it illustrates the fundamental role of thiourea in forming the triazine-2-thione core. These reactions demonstrate that thiourea can serve as a potent nucleophile and a source for the ring atoms in triazine synthesis. researchgate.net

Advanced and Green Synthetic Strategies

In response to the growing need for sustainable chemical processes, advanced synthetic strategies have been developed. These methods focus on improving reaction efficiency, reducing waste, and minimizing energy consumption.

One-Pot Multicomponent Reactions for Substituted 1,3,5-Triazine-2(1H)-thione Derivatives

One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single step to form a complex product, thereby reducing the need for intermediate purification steps and minimizing solvent waste. researchgate.netrsc.org This approach has been successfully applied to the synthesis of substituted 1,3,5-triazine-2(1H)-thione derivatives.

A notable example is the catalyst-free, one-pot, three-component reaction between an arylaldehyde, thiourea, and a trialkyl orthoformate. d-nb.infonih.govbeilstein-journals.org This reaction provides a straightforward and mild route to a variety of 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones in moderate to good yields. d-nb.inforesearchgate.net The strategy leverages the dual reactivity of thiourea in both the cyclization with the aldehyde and the subsequent alkylation. d-nb.infonih.gov While this specific MCR yields dithione derivatives or their thioether analogues, the underlying principle demonstrates a powerful and flexible method for constructing the triazine-thione core from simple, readily available starting materials. beilstein-journals.org MCRs are considered environmentally benign and more economical compared to many conventional multi-step syntheses. researchgate.net

Table 2: Example of a Three-Component Reaction for Triazinethione Synthesis beilstein-journals.org

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Key Features |

|---|

Microwave-Assisted Synthesis Protocols for Triazine Scaffolds

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. benthamdirect.com These benefits include dramatically reduced reaction times (from hours to minutes), improved product yields, and fewer by-products. benthamdirect.comresearchgate.net The technique's high energy efficiency aligns well with the principles of green chemistry. benthamdirect.com

This protocol has been widely used for the synthesis of 1,3,5-triazine (B166579) derivatives. nih.gov The reaction of cyanuric chloride with various nucleophiles can be significantly accelerated under microwave irradiation to produce mono-, di-, and tri-substituted triazines. benthamdirect.comresearchgate.net For instance, the synthesis of hybrid p-aminobenzoic acid (PABA) associated 1,3,5-triazine derivatives has been successfully achieved using microwave assistance. nih.gov Similarly, the rapid and efficient synthesis of various 1,2,4-triazine (B1199460) derivatives has also been reported using this technology. nih.gov This suggests that the synthesis of this compound could be made more efficient through a microwave-assisted protocol.

Sonochemical Approaches for Enhanced Synthesis Efficiency

Sonochemistry, which utilizes high-frequency ultrasound to initiate and accelerate chemical reactions, represents another advanced and green synthetic strategy. nih.govnih.gov The physical phenomenon behind sonochemistry is acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid, which creates localized hotspots of intense temperature and pressure. youtube.com This effect can dramatically enhance reaction rates.

This approach has been successfully applied to the synthesis of 1,3,5-triazine derivatives, with some reactions achieving yields of over 75% in as little as five minutes. nih.govresearchgate.net A significant advantage of this method is the frequent use of water as a solvent, making the process highly environmentally friendly. nih.govnih.gov The sonochemical method has been shown to be effective for various reaction types, including N-alkylation reactions to produce substituted triazines and the synthesis of complex covalent triazine frameworks. nih.govacs.org Research has demonstrated that the sonochemical protocol can be more versatile and "greener" than competing microwave methods for certain syntheses. nih.govresearchgate.net The application of ultrasound could therefore offer a rapid and efficient pathway for the synthesis of this compound and its analogs. nih.gov

Catalytic Synthesis Methods

Catalytic methods are indispensable for creating diverse triazine structures, particularly for the formation of carbon-carbon and certain carbon-heteroatom bonds that are challenging to forge through traditional nucleophilic substitution. These reactions typically involve a chloro-triazine core, upon which various substituents are introduced.

Supported Metal Catalyst Applications (e.g., Cu(I)-Catalyzed Ullmann-type Reactions, Pd-Catalyzed Suzuki Coupling)

Supported metal catalysts offer significant advantages, including improved reaction rates, milder conditions, and often, easier separation and recycling of the catalyst.

Cu(I)-Catalyzed Ullmann-type Reactions: The Ullmann reaction, a classic copper-catalyzed method, has been adapted for the synthesis of substituted 1,3,5-triazines. cdnsciencepub.com Research has demonstrated an efficient methodology for the Cu(I)-catalyzed synthesis of di- and trisubstituted 1,3,5-triazine derivatives from dichlorotriazinyl precursors. cdnsciencepub.comnih.gov In these reactions, a supported Cu(I) catalyst, such as Cu(I) cations on a macroporous polyacrylate resin, facilitates the coupling of nucleophiles with the chlorinated triazine ring. cdnsciencepub.comnih.gov This approach has been shown to significantly shorten reaction times and, in some cases, increase yields compared to traditional non-catalyzed nucleophilic substitution methods. cdnsciencepub.comnih.gov The Ullmann-type C-N coupling reactions are particularly effective, though they often require ligands to stabilize the copper intermediates and specific base/solvent systems, like potassium carbonate in N,N-dimethylformamide (DMF), to achieve optimal results. cdnsciencepub.comresearchgate.netnih.gov

Pd-Catalyzed Suzuki Coupling: The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction widely used for forming C-C bonds. In triazine chemistry, it enables the introduction of aryl or vinyl groups by reacting a chlorotriazine with an organoboron compound, such as a boronic acid. google.commdpi.com A highly selective C-O activation approach has also been described using superactive triazine esters as coupling partners. google.com

Starting with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), sequential Suzuki couplings can be performed under mild conditions to yield unsymmetrically substituted triazines. mdpi.com For instance, a magnetic iron strontium oxide silica-supported palladium complex has been used to catalyze the reaction between cyanuric chloride and p-methoxyphenylboronic acid, producing 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (B52604) in high yield (93.5%) under mild conditions (35 °C). wikipedia.org The use of supported catalysts, such as Pd nanoparticles on COOH-modified graphene, aligns with green chemistry principles by allowing for catalyst recycling and potentially reducing metal contamination in the final product. rsc.org

Catalyst-Free Methodologies for Triazine-Thione Formation

The synthesis of this compound and related compounds can often be achieved without the need for a metal catalyst through nucleophilic aromatic substitution (SNAr). The high reactivity of the chlorine atoms on the electron-deficient triazine ring allows for their displacement by a variety of nucleophiles. nih.govwikipedia.org

The synthesis of the target compound, this compound, proceeds from cyanuric chloride. The three chlorine atoms on cyanuric chloride exhibit different reactivity levels, allowing for sequential and selective substitution by controlling reaction conditions, particularly temperature. rsc.org The reaction with a sulfur nucleophile, such as sodium hydrosulfide (NaSH), thiourea, or sodium thiocyanate, can lead to the formation of a triazine-thione. cdnsciencepub.comnih.govnih.gov To achieve mono-substitution, one equivalent of the nucleophile is reacted with cyanuric chloride, typically at a low temperature (e.g., 0–5 °C) to replace the first chlorine atom. nih.govrsc.org The resulting intermediate, 4,6-dichloro-1,3,5-triazin-2-ylthiol, exists in equilibrium with its more stable tautomer, this compound.

Similarly, catalyst-free, one-pot, three-component reactions have been developed for synthesizing 1,3,5-triazine-2,4-dithione derivatives from arylaldehydes, thiourea, and orthoformates, demonstrating a robust catalyst-free route to triazinethiones. researchgate.net The preferential order of substitution for different nucleophiles on the cyanuric chloride ring has been studied and is generally found to be alcohols > thiols > amines, a key consideration when designing multi-step, catalyst-free syntheses of complex triazine derivatives. rsc.org

Comparative Analysis of Synthetic Efficiencies and Environmental Sustainability

When evaluating synthetic methodologies, both efficiency (yield, reaction time, conditions) and environmental impact are critical considerations. The choice between catalytic and catalyst-free methods for synthesizing triazine derivatives depends heavily on the specific bond being formed.

Efficiency:

Catalyst-Free SNAr: This method is highly efficient for introducing N-, O-, and S-nucleophiles. The reaction to replace the first chlorine on cyanuric chloride is typically fast and high-yielding at low temperatures. Subsequent substitutions require progressively harsher conditions (higher temperatures). rsc.orgnih.gov

Cu(I)-Ullmann Coupling: This catalytic method offers a significant advantage by enabling reactions under milder conditions and with shorter reaction times compared to uncatalyzed routes for similar transformations, sometimes leading to higher yields. cdnsciencepub.comnih.gov

Environmental Sustainability: The principles of green chemistry provide a framework for assessing the environmental footprint of these syntheses. mdpi.comresearchgate.net

Solvents: Many traditional triazine syntheses use organic solvents. However, progress has been made in using greener alternatives. Some nucleophilic substitutions can be performed in aqueous systems or greener solvents like ethanol. nih.govwikipedia.org Sonochemical methods for synthesizing 1,3,5-triazine derivatives have been developed that use water as a solvent, offering a significantly "greener" alternative to conventional heating.

Catalysts: While catalytic methods are highly efficient, they often rely on transition metals like palladium and copper, which can be toxic and costly. The development of heterogeneous, supported catalysts that can be easily recovered and reused is a key strategy for mitigating this issue. cdnsciencepub.comrsc.org Catalyst-free methods avoid this problem entirely but are limited in the types of bonds they can form.

Energy and Atom Economy: Catalytic reactions, by operating at lower temperatures, can reduce energy consumption. cdnsciencepub.com Green chemistry metrics like Atom Economy (AE) and Reaction Mass Efficiency (RME) are used to quantify the amount of waste generated. researchgate.net Catalyst-free SNAr reactions with reagents like amines or thiols can have high atom economy, as the main byproduct is HCl, which is neutralized by a base. In contrast, coupling reactions like Suzuki involve stoichiometric byproducts from the organoboron reagent.

The following table provides a comparative overview of the different synthetic methodologies.

Chemical Reactivity and Transformation Mechanisms of 4,6 Dichloro 1,3,5 Triazine 2 1h Thione

Nucleophilic Substitution Reactions

The 1,3,5-triazine (B166579) ring is electron-deficient, rendering the carbon atoms attached to the chlorine atoms highly susceptible to nucleophilic attack. This reactivity is the cornerstone of the functionalization of chlorotriazines.

The two chlorine atoms on the 4,6-dichloro-1,3,5-triazine-2(1H)-thione ring can be substituted in a sequential manner. This controlled, stepwise reactivity is a well-documented feature of chloro-s-triazines, such as the parent compound 2,4,6-trichloro-1,3,5-triazine (TCT, or cyanuric chloride). prepchem.comnih.gov The substitution of the first chlorine atom is generally facile and can be achieved under mild conditions. However, the introduction of an electron-donating nucleophile deactivates the triazine ring towards further substitution. beilstein-journals.org Consequently, the replacement of the second chlorine atom requires more forcing conditions, such as elevated temperatures. nih.govbeilstein-journals.org

This difference in reactivity allows for the selective synthesis of mono- and di-substituted triazine derivatives. An empirical rule for cyanuric chloride states that mono-substitution often occurs at temperatures around 0°C, di-substitution at room temperature, and tri-substitution at higher temperatures (above 60°C). nih.gov This principle of temperature-controlled sequential substitution is applicable to this compound, allowing for the ordered introduction of different nucleophiles.

Furthermore, the concept of orthogonal chemoselectivity has been explored for TCT, demonstrating that different classes of nucleophiles can be introduced in a specific order. beilstein-journals.orgresearchgate.net This allows for the synthesis of complex, unsymmetrically substituted triazines by exploiting the inherent reactivity differences of the nucleophiles and the decreasing electrophilicity of the triazine ring after each substitution. beilstein-journals.orgresearchgate.net

The electrophilic centers on the triazine ring of this compound react with a wide array of nucleophiles. The substitution reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride formed. nih.gov

Amines: Nitrogen nucleophiles, such as primary and secondary amines, readily displace the chlorine atoms. The reaction of 2-amino-4,6-dichloro-1,3,5-triazines with a second amine nucleophile to yield asymmetrically substituted products is a common synthetic strategy. semanticscholar.org The reaction conditions can be controlled to achieve either mono- or di-substitution. mdpi.com For instance, the first substitution with an amine on cyanuric chloride can be performed at 0°C, while the second often requires room temperature or heating. mdpi.comnih.gov

Alcohols and Thiols: Oxygen and sulfur nucleophiles, in the form of alkoxides and thiolates, also participate in substitution reactions. nih.govmdpi.com The general reactivity trend for nucleophilic substitution on the triazine ring often follows the order of O-nucleophiles followed by N-nucleophiles. nih.gov Studies on the related cyanuric chloride show that reactions with alcohols are often conducted at 0°C for the first substitution, while subsequent substitutions require higher temperatures. nih.gov Thiols react similarly to form S-substituted triazines. nih.govmdpi.com

Isothiocyanates: Specific studies detailing the reaction of this compound with isothiocyanates as nucleophiles are not prominently featured in the reviewed literature. However, related research has shown that 2,4,6-trichloro-1,3,5-triazine can be used as a reagent to facilitate the synthesis of isothiocyanates from dithiocarbamates, a process that involves the triazine acting as a desulfurylation agent rather than undergoing substitution by an isothiocyanate. researchgate.net

The table below summarizes the general conditions for the sequential substitution on the analogous 2,4,6-trichloro-1,3,5-triazine (TCT), which provides a model for the expected reactivity of this compound.

| Substitution Step | Nucleophile Type | Typical Reaction Temperature | Reference |

|---|---|---|---|

| First Chlorine | Amine/Alcohol/Thiol | 0°C | nih.gov |

| Second Chlorine | Amine/Alcohol/Thiol | Room Temperature | nih.gov |

| Third Chlorine (on TCT) | Amine/Alcohol/Thiol | >60°C (Reflux) | nih.govbeilstein-journals.org |

The nucleophilic substitution on the chloro-s-triazine ring is generally accepted to proceed via a two-step addition-elimination mechanism, known as the SNAr pathway. google.com This mechanism involves the initial attack of the nucleophile on the electron-deficient carbon atom of the triazine ring, leading to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. google.com In the second step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the triazine ring.

Reactions Involving the Thione Functionality

The thione group provides a second site for chemical modification, distinct from the electrophilic ring carbons. Its reactivity is dominated by its ability to exist in tautomeric forms and the nucleophilicity of the sulfur atom.

This compound can exist in a tautomeric equilibrium with its thiol isomer, 4,6-dichloro-1,3,5-triazin-2-thiol. This thione-thiol tautomerism is a common feature of heterocyclic thiones. mdpi.comresearchgate.net In the solid state and in neutral solutions, the thione form is generally the predominant tautomer. mdpi.comresearchgate.net The stability of the thione form is significant for the compound's reactivity profile. However, the equilibrium can be influenced by the solvent and pH. In alkaline conditions, the equilibrium tends to shift towards the deprotonated thiol form (the thiolate), which is a potent nucleophile. mdpi.com

Figure 1. Thione-thiol tautomeric equilibrium.

Figure 1. Thione-thiol tautomeric equilibrium.

The sulfur atom of the thione/thiol group is nucleophilic and can readily participate in alkylation and acylation reactions. These reactions typically proceed via the more nucleophilic thiol tautomer (or the thiolate anion).

Alkylation: S-alkylation is achieved by reacting the compound with alkyl halides. The thiolate, generated in situ by the addition of a base, attacks the electrophilic carbon of the alkyl halide in an SN2 reaction to form a thioether linkage. This creates 2-(alkylthio)-4,6-dichloro-1,3,5-triazine derivatives. This type of reaction is a standard method for modifying the thione functionality on triazine rings.

Acylation: Similarly, S-acylation can be performed using acylating agents like acyl chlorides or anhydrides. The sulfur atom attacks the carbonyl carbon of the acylating agent, resulting in the formation of a thioester. This produces 2-(acylthio)-4,6-dichloro-1,3,5-triazine derivatives. While specific examples for this exact substrate are scarce in the searched literature, the reaction of thiols with electrophiles like acrylamides to form thioether bonds is a well-established chemical transformation, suggesting S-acylation is a feasible pathway.

The table below summarizes research findings on the reactivity of the thione/thiol group in related triazine systems.

| Reaction Type | Reactant | Product Type | General Conditions | Reference |

|---|---|---|---|---|

| S-Alkylation | Alkyl Halide (R-X) | 2-(Alkylthio)-triazine | Base (e.g., K₂CO₃, NaH) | |

| S-Acylation | Acyl Chloride (RCOCl) | 2-(Acylthio)-triazine | Base |

Cycloaddition Reactions (e.g., Diels-Alder)

The 1,3,5-triazine core of this compound is electron-deficient; however, the presence of the exocyclic carbon-sulfur double bond (thione group) introduces a key site for cycloaddition reactivity. Thiocarbonyl compounds, or thiones, are recognized as effective dienophiles for participation in Diels-Alder reactions. acs.org The general mechanism for a Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org

In the context of this compound, the C=S bond can act as the dienophile. The reaction with a conjugated diene, such as 1,3-butadiene, would proceed via a [4+2] cycloaddition. This type of reaction involving a heteroatom in the dienophile is known as a hetero-Diels-Alder reaction. wikipedia.org The interaction is governed by the molecular orbitals of the reactants; specifically, the donation of electrons from the Highest Occupied Molecular Orbital (HOMO) of the diene to the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. rsc.org

The reaction between this compound and a diene is anticipated to yield a dihydrothiopyran-fused triazine ring system. The high reactivity of thiones in such cycloadditions is a known kinetic phenomenon. scispace.com While specific experimental studies on this compound as a dienophile are not extensively documented, the established reactivity of thiones provides a strong basis for predicting its behavior. acs.orgscispace.com Thiazole-2-thione derivatives have also been shown to participate in [4+2] cycloaddition reactions, further supporting the potential for this reactivity pattern. rsc.org

Other Significant Chemical Transformations

Oxidation and Reduction Pathways

The chemical transformation of the thione group offers pathways for further functionalization of the triazine ring.

Oxidation: The oxidation of thiones typically occurs at the sulfur atom. Lacking specific studies on this compound, its oxidation pathway can be inferred from the general chemistry of thiocarbonyl compounds. Mild oxidation would be expected to convert the thione group (C=S) into a sulfine (B13751562) (C=S=O). The oxidation of a related 4-thione derivative using Oxone was reported to yield the corresponding sulfine. Stronger oxidation conditions can lead to the formation of sulfenes (C=SO₂) or ultimately cleave the C=S bond.

Reduction: Reduction of the thione functionality typically involves desulfurization, replacing the sulfur atom with two hydrogen atoms to yield a methylene (B1212753) group. This transformation effectively converts the thione back to a methylene-linked derivative. Alternatively, reduction can lead to the formation of a thiol, although this is less common for cyclic thiones.

A summary of predicted transformations is presented below.

| Transformation | Reagent Class | Predicted Product |

| Mild Oxidation | Peroxy acids (e.g., m-CPBA), Oxone | 4,6-dichloro-1,3,5-triazin-2(1H)-one S-oxide (Sulfine) |

| Reduction | Reducing agents (e.g., Raney Nickel) | 4,6-dichloro-2H-1,3,5-triazine |

Condensation and Rearrangement Reactions (e.g., Dimroth Rearrangement)

The Dimroth rearrangement is a well-known isomerization process in heterocyclic chemistry where endocyclic and exocyclic heteroatoms exchange positions, typically proceeding through a ring-opening and ring-closing mechanism. rsc.orgwikipedia.org This rearrangement can be catalyzed by acid, base, heat, or light. nih.gov The driving force is often the formation of a more thermodynamically stable isomer. researchgate.net

For this compound, a Dimroth-type rearrangement involving an N/S interchange is plausible, similar to mechanisms observed in other thione-containing heterocycles. nih.gov Under acidic or basic conditions, the reaction could be initiated by protonation or deprotonation. A plausible acid-catalyzed mechanism involves the opening of the triazine ring to form an open-chain intermediate. Rotation around the single bonds allows the sulfur atom to act as a nucleophile, attacking a carbon atom in the chain to form a new, rearranged heterocyclic ring. nih.gov This N/S interchange would result in a thiazine (B8601807) ring fused with or substituted by other heterocyclic fragments, depending on the specific bond cleavages and formations. The stability of the resulting rearranged product is a key factor driving the reaction. researchgate.net

Friedel-Crafts Alkylation Analogues on Substituted Triazines

Direct Friedel-Crafts alkylation, an electrophilic aromatic substitution, is not a characteristic reaction for the electron-deficient 1,3,5-triazine ring. researchgate.net However, an analogous transformation—the substitution of the chlorine atoms on the ring—is a primary and highly useful reaction pathway. The chlorine atoms at the 4- and 6-positions of the triazine ring are highly susceptible to nucleophilic substitution (SNAr). arkat-usa.org

This reactivity is famously demonstrated with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), where the three chlorine atoms can be replaced sequentially by various nucleophiles in a controlled manner, typically by adjusting the reaction temperature. nih.govmdpi.com The first substitution is often carried out at low temperatures (e.g., 0 °C), the second at room temperature, and the third at elevated temperatures. researchgate.net This allows for the synthesis of mono-, di-, and trisubstituted triazines with a variety of functional groups. mdpi.comresearchgate.net

For this compound, the two chlorine atoms can be replaced by a wide range of nucleophiles, including amines, alcohols/phenols, and thiols, to introduce alkyl, aryl, or other functional groups. arkat-usa.orgnih.gov

Table of Reaction Conditions for Nucleophilic Substitution on a Dichlorotriazine Core This table summarizes typical conditions for the substitution of chlorine on a dichlorotriazine core, based on studies with cyanuric chloride derivatives.

| Nucleophile Type | Typical Temperature for Substitution | Product | Reference |

| Amines | 0 °C to Room Temperature | Amino-substituted triazine | nih.gov |

| Alcohols / Phenols | 0 °C (or lower for phenols) | Alkoxy/Aryloxy-substituted triazine | arkat-usa.orgnih.gov |

| Thiols | 0 °C | Thioether-substituted triazine | arkat-usa.org |

Design and Synthesis of Functionalized 1,3,5 Triazine 2 1h Thione Derivatives

Strategies for Mono-, Di-, and Tri-substitution on the Triazine Core

The foundational strategy for functionalizing the triazine core hinges on the stepwise nucleophilic aromatic substitution of chlorine atoms from a precursor like cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This process is highly controllable due to the decreasing reactivity of the triazine ring with each successive substitution. The electron-withdrawing nature of the nitrogen atoms in the ring facilitates nucleophilic attack, but as chlorine atoms are replaced by other groups, the ring becomes less electrophilic, thus deactivating it towards further substitution.

This inherent reactivity gradient allows for the selective synthesis of mono-, di-, and tri-substituted derivatives by carefully managing reaction conditions, most notably temperature.

First Substitution: The replacement of the first chlorine atom is an exothermic reaction that can be precisely controlled at low temperatures, typically between 0-5°C. chim.itnih.gov This step yields a 4,6-dichloro-substituted triazine derivative.

Second Substitution: The introduction of a second nucleophile requires moderately higher temperatures, often around room temperature, to overcome the reduced reactivity of the dichlorotriazine intermediate. chim.itnih.gov

Third Substitution: Replacing the final chlorine atom is the most challenging step and necessitates significantly more vigorous conditions, such as elevated temperatures or microwave irradiation, to drive the reaction to completion. chim.itnih.gov

This temperature-dependent selectivity is a powerful tool for creating non-symmetrical triazine derivatives by introducing different nucleophiles at each step. mdpi.comresearchgate.net For instance, starting with 4,6-Dichloro-1,3,5-triazine-2(1H)-thione, the two chlorine atoms can be replaced sequentially under increasingly harsh conditions to yield di-substituted products.

While most syntheses begin with cyanuric chloride and introduce the thione group later, an alternative approach involves the cyclization of thiourea (B124793) derivatives. For example, 6-substituted 4-mercapto-1,3,5-triazin-2(1H)-ones have been synthesized through the cyclization of S-substituted thiourea analogs with ethoxycarbonyl isothiocyanate. nih.gov Another method involves the thionation of corresponding 1,3,5-triazinane-2,4,6-trione (isocyanurate) precursors using reagents like phosphorus pentasulfide (P₄S₁₀), which can also yield partially thionated intermediates. nih.govmdpi.com

Introduction of Diverse Chemical Moieties

The true versatility of the this compound scaffold is realized through the introduction of a vast range of chemical groups via nucleophilic substitution at the 4- and 6-positions.

Nitrogen nucleophiles are commonly used to functionalize the triazine core. The reaction of 4,6-dichloro-1,3,5-triazine derivatives with various primary and secondary amines leads to the formation of amino-substituted triazines. researchgate.net

Amino and Morpholine (B109124) Groups: Syntheses have been developed to incorporate a range of amines, including morpholine and various aryl amines, onto the triazine ring. semanticscholar.org The reaction conditions are typically mild, often involving a base like potassium carbonate in a solvent such as acetone (B3395972) or tetrahydrofuran (B95107) (THF). semanticscholar.org

Imidazole (B134444) Groups: Imidazole and its derivatives can also be introduced onto the triazine core. mdpi.comnih.gov However, the synthesis can sometimes be challenging, particularly when dealing with free imidazole groups, and may require specific protocols. mdpi.com

The table below summarizes examples of synthesized nitrogen-substituted triazine derivatives.

| Starting Triazine | Nucleophile | Product | Reference |

| Cyanuric Chloride | 4-Hydroxy Coumarin, then 2-Amino Pyrazine, then Aniline | 4-((4-(phenylamino)-6-(pyrazin-2-ylamino)-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one | |

| Cyanuric Chloride | 4-Hydroxy Coumarin, then 2-Amino Pyrazine, then 4-Methoxyaniline | 4-((4-((4-methoxyphenyl)amino)-6-(pyrazin-2-ylamino)-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one | |

| Cyanuric Chloride | 4-Aminobenzonitrile, then Morpholine | 4-{[4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}benzonitrile | semanticscholar.org |

| 2-(R,R′-amino)-4,6-dichloro-1,3,5-triazines | Hydroxide (B78521) ion | 4-chloro-6-(R,R′-amino)-1,3,5-triazin-2(1H)-ones | researchgate.net |

This table is interactive. Click on headers to sort.

Oxygen- and sulfur-centered nucleophiles are also readily incorporated into the triazine structure, yielding alkoxy and alkylthio derivatives, respectively. A comparative study on the chemoselectivity of cyanuric chloride demonstrated a general preferential order of incorporation for nucleophiles as alcohol > thiol > amine. mdpi.com

Alkoxy Groups: The substitution with alcohols or phenols typically occurs under basic conditions to generate the corresponding alkoxide or phenoxide, which then acts as the nucleophile. The synthesis of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) from cyanuric chloride is a common example of this transformation. nih.gov

Alkylthio Groups: Thiols react in a similar manner to alcohols to form alkylthio or arylthio ethers. researchgate.netnih.gov The synthesis of 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones has been achieved through a one-pot, three-component reaction of arylaldehydes, thiourea, and orthoformates, highlighting an alternative route that builds the ring system directly. nih.gov

Below are examples of mono-substituted triazines synthesized from cyanuric chloride.

| Nucleophile | Product | Reference |

| Phenethoxy | 2,4-dichloro-6-phenethoxy-1,3,5-triazine | nih.govfrontiersin.org |

| 3-methylbutan-2-thiol | 2,4-dichloro-6-((3-methylbutan-2-yl)thio)-1,3,5-triazine | nih.govfrontiersin.org |

| sec-butylamine | N-(sec-butyl)-4,6-dichloro-1,3,5-triazin-2-amine | nih.gov |

This table is interactive. Click on headers to sort.

While nucleophilic substitution with heteroatoms is the most common functionalization strategy, the introduction of carbon-based substituents is crucial for extending the π-conjugated systems of triazine derivatives. This is typically achieved through modern cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are effective methods for forming new carbon-carbon bonds on the triazine core. mdpi.com These reactions couple the chloro-triazine with organoboron or organotin reagents, respectively, to introduce aryl or alkyl groups. Horner–Wadsworth–Emmons reactions have also been employed to modify substituents already present on the triazine ring, further extending the molecular structure. mdpi.com

Combinatorial Synthesis Approaches Utilizing the Triazine Scaffold

The predictable, stepwise reactivity of the dichlorotriazine core makes it an ideal scaffold for combinatorial chemistry. nih.govmdpi.com By leveraging the differential reactivity of the chlorine atoms, chemists can generate large libraries of diverse molecules from a common intermediate.

The process involves a divergent synthetic approach:

A starting batch of this compound is reacted with a set of first-generation nucleophiles under controlled conditions (e.g., 0°C) to create a library of mono-substituted intermediates.

This library is then split and reacted with a second set of nucleophiles under more forcing conditions (e.g., room temperature) to replace the second chlorine atom.

This strategy allows for the rapid and efficient creation of a matrix of compounds (A-B, A-C, B-C, etc.), which can be screened for desired properties. Solid-phase synthesis methodologies have also been developed, where the triazine scaffold is anchored to a resin, further streamlining the purification and handling of the combinatorial library. nih.govmdpi.com

Synthesis of Complex Molecular Architectures and Hybrid Systems

The 1,3,5-triazine-2(1H)-thione unit serves as a robust building block for the construction of highly complex and functional molecular systems.

Hybrid Molecules: The triazine core can be integrated with other functional heterocyclic systems to create novel hybrid molecules. For example, a series of derivatives bearing both 4-hydroxycoumarin (B602359) and 2-aminopyrazine (B29847) moieties have been synthesized through the sequential nucleophilic substitution of cyanuric chloride. In another instance, a carbazole-triazine hybrid was prepared by reacting carbazole (B46965) with cyanuric chloride, resulting in a fluorescent compound. mdpi.com

Supramolecular Structures and Frameworks: The planar and rigid nature of the triazine ring makes it an excellent component for supramolecular chemistry and materials science. chim.it Nucleophilic substitution is a key method for creating monomers that can be used to build larger structures. For instance, two-dimensional Covalent Triazine Frameworks (CTFs) have been constructed using melamine (B1676169) (a triazine derivative) as a planar triangular building block and piperazine (B1678402) as a linear linker via nucleophilic substitution reactions. acs.org This demonstrates how the fundamental reactivity of the triazine core can be extended to create porous, crystalline materials with advanced applications.

Advanced Characterization and Spectroscopic Analysis of 4,6 Dichloro 1,3,5 Triazine 2 1h Thione and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a cornerstone for identifying the functional groups present in 4,6-dichloro-1,3,5-triazine-2(1H)-thione and its derivatives. surfacesciencewestern.comspectroscopyonline.com These methods probe the vibrational modes of molecules, providing a unique fingerprint based on the types of bonds and their environment. surfacesciencewestern.comnih.gov

In the analysis of triazine derivatives, FT-IR spectroscopy is particularly effective for detecting hetero-nuclear functional groups and polar bonds. surfacesciencewestern.com For instance, the C-Cl bond in dichlorotriazine compounds gives rise to a characteristic absorption band. A study on a dichlorotriazine dye identified the C-Cl bond at 793 cm⁻¹. researchgate.net The presence of a C=O group in triazinone derivatives is observed in the range of 1650–1750 cm⁻¹. researchgate.net Furthermore, the broad peak around 3363 cm⁻¹ is indicative of primary amine groups (N-H stretching) in amino-substituted triazines. researchgate.net

Raman spectroscopy complements FT-IR by being more sensitive to homo-nuclear and non-polar bonds, such as C-C and S-S, and provides better spatial resolution. surfacesciencewestern.com It is also sensitive to changes in crystal structure. surfacesciencewestern.com The combination of both FT-IR and Raman spectroscopy allows for a more complete assignment of the vibrational modes of the molecule. nih.govresearchgate.net For example, in the study of 2-chloro-4,6-diamino-1,3,5-triazine, both FT-IR and FT-Raman spectra were recorded and analyzed to understand its molecular structure and bonding. updatepublishing.com

Table 1: Characteristic Vibrational Frequencies for Dichlorotriazine Derivatives

| Functional Group | Technique | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C-Cl | FT-IR | 793 | researchgate.net |

| C=O | FT-IR | 1650-1750 | researchgate.net |

| N-H (primary amine) | FT-IR | ~3363 | researchgate.net |

| C-O-C (ether) | FT-IR | 1014 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound and its derivatives in solution. researchgate.netamazonaws.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. researchgate.netmdpi.com

¹H NMR spectroscopy reveals the number and types of protons in a molecule. For example, in a derivative, 2,4-dimorpholine-6-chloro-1,3,5-triazine, the proton NMR spectrum provides key signals for the morpholine (B109124) substituent. researchgate.net The chemical shifts, splitting patterns (multiplicity), and integration of the signals are used to assign protons to specific positions in the structure.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. researchgate.net The chemical shift of each carbon atom is highly sensitive to its local electronic environment. For instance, the C=S carbon in thione derivatives has a characteristic chemical shift that can shift upon coordination to a metal ion. researchgate.net In studies of 4-chloro-6-(R,R′-amino)-1,3,5-triazin-2(1H)-ones, ¹³C NMR data was crucial in confirming the lactam form of the products. researchgate.net

2D-NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between different nuclei. mdpi.comresearchgate.net These experiments are vital for unambiguously assigning complex spectra and piecing together the molecular structure. For instance, HSQC and HMBC experiments were used to confirm the structure of a complex reaction product of quinine (B1679958) with 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884). researchgate.net

Table 2: Representative NMR Data for Triazine Derivatives

| Compound/Fragment | Nucleus | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| 2-(3,3΄-dimethylbut-1΄-ynyl)-4,6-di(hydroxyethylamino)-1,3,5-triazine | ¹H | 1.31 (s, 9H), 3.74-3.81 (m, 16H), 4.40 (s, 4H) | amazonaws.com |

| 2-(3,3΄-dimethylbut-1΄-ynyl)-4,6-di(hydroxyethylamino)-1,3,5-triazine | ¹³C | 27.7, 30.3, 51.6, 51.9, 60.4, 62.1, 77.8, 98.2, 158.0, 164.6 | amazonaws.com |

| 2,4-dimorpholine-6-chloro-1,3,5-triazine | ¹H | Specific signals for morpholine protons | researchgate.net |

Mass Spectrometry (MS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound and its derivatives by analyzing the mass-to-charge ratio of ionized molecules. amazonaws.comuni.edu When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. uni.edu

The mass spectrum provides the molecular ion peak (M+), which corresponds to the molecular weight of the compound. For instance, the molecular formula of this compound is C₃HCl₂N₃S, with a molecular weight of approximately 182.03 g/mol . nih.gov In the mass spectrum of a derivative, 2-(3,3΄-dimethylbut-1΄-ynyl)-4,6-di(hydroxyethylamino)-1,3,5-triazine, the [M+H]⁺ ion was observed at m/z 368. amazonaws.com

The fragmentation pattern observed in the mass spectrum offers valuable structural information. nih.govmiamioh.edu The molecule breaks apart in a predictable manner, and the resulting fragment ions can be used to deduce the structure of the parent molecule. For example, the mass spectrometric behavior of some disubstituted dichloro-azirino[1,2-a] researchgate.netnih.govbenzodiazepines showed a tendency to eliminate a neutral propene or styrene (B11656) molecule and a chlorine atom. nih.gov In the analysis of dye compounds, GC-MS has been used to identify various triazine derivatives as components of industrial dyes. uni.eduresearchgate.net

Table 3: Mass Spectrometry Data for Selected Triazine Derivatives

| Compound | Ion | m/z | Reference |

|---|---|---|---|

| 2-(3,3΄-dimethylbut-1΄-ynyl)-4,6-di(hydroxyethylamino)-1,3,5-triazine | [M+H]⁺ | 368 | amazonaws.com |

| 2-(3,3΄-dimethylbut-1΄-ynyl)-4,6-di(hydroxyethylamino)-1,3,5-triazine | [M+Na]⁺ | 390 | amazonaws.com |

| 2,4,6-tris(4-methoxyphenyl)-1,3,5-triazine | M+. | 324 | amazonaws.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound and its derivatives. mdpi.commdpi.com This technique measures the absorption of UV and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

The UV-Vis spectrum of a compound is characterized by the wavelength of maximum absorption (λmax) and the molar absorptivity (ε). For example, a study on extended 2,4,6-triphenyl-1,3,5-triazines showed that these compounds absorb significantly in the visible range, with some having absorption maxima well above 400 nm. mdpi.com A bathochromic (red) shift in the absorption maximum is often observed with an increase in the electron-releasing nature of substituents on the triazine ring. mdpi.com

In the case of a carbazole-triazine hybrid, the UV spectrum in a dilute THF solution was recorded to characterize its photophysical properties, which included intense blue fluorescence. mdpi.com The electronic absorption properties are crucial for applications such as in organic light-emitting diodes (OLEDs) and as fluorescent probes. mdpi.comresearchgate.net

Table 4: UV-Vis Absorption Data for Triazine Derivatives

| Compound Class | Solvent | Key Observation | Reference |

|---|---|---|---|

| Extended 2,4,6-triphenyl-1,3,5-triazines | CH₂Cl₂ | Absorption in the visible range, some > 400 nm | mdpi.com |

| 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole | THF | Characterized for photoluminescence properties | mdpi.com |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound and its derivatives. mdpi.comresearchgate.net This technique involves diffracting X-rays off a single crystal of the compound, and the resulting diffraction pattern is used to calculate the electron density map and, subsequently, the positions of the atoms.

The crystal structure provides a wealth of information, including bond lengths, bond angles, torsion angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. mdpi.comresearchgate.net For example, the crystal structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole was determined to be in the monoclinic space group C2/c, and the analysis revealed an almost planar geometry of the molecule. mdpi.com

In another example, the crystal structure of a copper(I) complex containing a thiazolidine-2-thione ligand was elucidated, showing a distorted trigonal–planar coordination geometry around the copper atom. researchgate.net The detailed structural information obtained from X-ray crystallography is invaluable for understanding the structure-property relationships of these compounds. The powder X-ray diffraction (PXRD) pattern for 2,4,6-triamino-1,3,5-triazine (melamine) has also been studied to confirm its crystal system and lattice parameters. researchgate.net

Table 5: Crystallographic Data for a Triazine Derivative

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole | Monoclinic | C2/c | Almost planar geometry, π–stacking | mdpi.com |

| 2,4,6-triamino-1,3,5-triazine (melamine) | Monoclinic | P2₁/c | Lattice parameters determined | researchgate.net |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a sample of this compound or its derivatives. amazonaws.com This analysis is crucial for verifying the empirical formula of a newly synthesized compound and confirming its purity.

The experimentally determined percentages of each element are compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the correct composition of the compound. For instance, for the compound 2-(3,3΄-dimethylbut-1΄-ynyl)-4,6-di(hydroxyethylamino)-1,3,5-triazine, the elemental analysis found C, 55.54%; H, 7.93%; N, 19.12%, which is in excellent agreement with the calculated values for the formula C₁₇H₂₉N₅O₄ (C, 55.57%; H, 7.96%; N, 19.06%). amazonaws.com Similarly, for 2,4,6-tris(4-methoxyphenyl)-1,3,5-triazine, the found values (C, 64.39%; H, 4.71%; N, 9.42%) matched the calculated values for C₂₄H₂₁N₃O₆ (C, 64.42%; H, 4.73%; N, 9.39%). amazonaws.com

Table 6: Elemental Analysis Data for Triazine Derivatives

| Compound | Molecular Formula | Found (%) | Calculated (%) | Reference |

|---|---|---|---|---|

| 2-(3,3΄-dimethylbut-1΄-ynyl)-4,6-di(hydroxyethylamino)-1,3,5-triazine | C₁₇H₂₉N₅O₄ | C, 55.54; H, 7.93; N, 19.12 | C, 55.57; H, 7.96; N, 19.06 | amazonaws.com |

| 2,4,6-tris(4-methoxyphenyl)-1,3,5-triazine | C₂₄H₂₁N₃O₆ | C, 64.39; H, 4.71; N, 9.42 | C, 64.42; H, 4.73; N, 9.39 | amazonaws.com |

Computational and Theoretical Investigations of 4,6 Dichloro 1,3,5 Triazine 2 1h Thione and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of organic molecules due to its favorable balance of accuracy and computational cost. nih.govnih.gov It is widely used to optimize molecular geometries, predict spectroscopic data, and analyze electronic structures for triazine-based compounds and other organic systems. nih.govresearchgate.net

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing the electronic properties and reactivity of a molecule. researchcommons.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (E_gap) between the HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and optical properties. researchcommons.orgmdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the ground state to an excited state. nih.gov This property is a key focus in the design of organic molecules for applications in electronics, such as solar cells and OLEDs. frontiersin.org

In a study on a derivative, (E)-5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-diylbis(hydrogen sulfite), DFT calculations using the B3LYP method with a 6–311 + G (d,p) basis set were performed to analyze its electronic properties. nih.gov The analysis revealed a low energy gap, indicating that the transition from HOMO to LUMO is highly feasible, making the compound suitable for various electronic and optical applications. nih.govresearchgate.net The study also determined the energy gap between the HOMO-1 and LUMO+1 orbitals to gain more detailed information about the molecule's electronic transitions. nih.gov

Table 1: Calculated Electronic Properties of a 4,6-Dichloro-1,3,5-triazine Derivative

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | - |

| E(LUMO) | - |

| E_gap (LUMO-HOMO) | 2.947 nih.govresearchgate.net |

| E_gap (LUMO+1 - HOMO-1) | 4.94 nih.govresearchgate.net |

Data is for (E)-5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-diylbis(hydrogen sulfite).

Natural Bonding Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and intramolecular and intermolecular bonding within a molecule. nih.gov It provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energy associated with these interactions, offering insights into molecular stability. nih.govresearchgate.net

For the azo dye derivative of 4,6-dichloro-1,3,5-triazine, NBO analysis identified various donor-acceptor orbital interactions that contribute to the compound's stabilization. nih.govresearchgate.net The analysis highlighted significant hyperconjugative interactions, such as those of the n → n* type within molecular fragments. Furthermore, it revealed non-bonding and anti-bonding intermolecular interactions (n → n/π and π → n/π) that contributed appreciable stabilization energies. nih.govresearchgate.net Such studies are valuable for understanding the fundamental molecular properties of these compounds and guiding the synthesis of new materials. nih.gov The analysis of one derivative showed that it contained a high percentage of Lewis structure (97.42%) and a small percentage of non-Lewis structure (2.58%), indicating the presence of charge transfer processes within the molecule. nih.gov

DFT calculations are widely employed to predict spectroscopic properties, which can then be compared with experimental data to validate the computed results and provide detailed assignments of spectral bands. uzh.ch

Vibrational Frequencies: Theoretical frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. uzh.ch Comparing the computed vibrational modes with experimental FT-IR and FT-Raman spectra helps in the precise assignment of fundamental vibrations, overtones, and combination bands. uzh.ch In a study of a cyanurated azo dye derivative, DFT calculations were used to predict its vibrational energy distribution, which was then compared with experimental FT-IR data. nih.gov

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies for a 4,6-Dichloro-1,3,5-triazine Derivative

| Assignment | Experimental FT-IR (cm⁻¹) | Theoretical (cm⁻¹) |

|---|---|---|

| N-H str | 3447 | 3441 |

| O-H str | 3381 | 3376 |

| C-H str | 3065 | 3060 |

| C=C str | 1625 | 1620 |

| N=N str | 1450 | 1445 |

| C-N str | 1384 | 1380 |

| S=O str | 1200 | 1195 |

Data is for (E)-5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-diylbis(hydrogen sulfite). nih.gov

UV-Vis Absorptions: The electronic absorption spectra of molecules, measured by UV-Vis spectroscopy, are related to electronic transitions from the ground state to various excited states. researchgate.net These transitions can be modeled computationally. nih.gov In the gas phase, one study on a pyran carboxylate derivative showed an absorption maximum at 357.70 nm, which shifted to 343.94 nm in a DMSO solvent, indicating a blue shift. mdpi.com Such calculations help in understanding the charge transfer phenomena within organic compounds. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the properties of electronically excited states. researchgate.netarkat-usa.org It has become a standard tool for calculating vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, and for analyzing the nature of these electronic transitions. researchgate.netsemanticscholar.org

For a cyanurated H-acid azo dye containing the 4,6-dichloro-1,3,5-triazine moiety, TD-DFT calculations were performed to study the first five electronic excitations (from the ground state S₀ to excited states S₁-S₅). nih.gov This analysis provided a detailed understanding of the interactions between molecular orbitals in the excited state. The study revealed different types of electronic transitions:

S₀ → S₁ and S₀ → S₃: These were identified as π → π* local excitations primarily distributed around the azo (–N=N–) group. nih.govresearchgate.net

S₀ → S₂: This was characterized as a Rydberg-type local excitation. nih.govresearchgate.net

S₀ → S₄: This was found to be a highly localized π → π* excitation. nih.govresearchgate.net

S₀ → S₅: This transition was identified as an n → π* charge transfer from a benzene (B151609) ring to the azo group. nih.govresearchgate.net

These theoretical studies are valuable for interpreting experimental spectra and for designing new dye molecules with specific optical properties. nih.gov

Reaction Pathway and Transition State Calculations

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping potential energy surfaces, identifying transition states, and calculating activation energies. While specific reaction pathway studies on 4,6-dichloro-1,3,5-triazine-2(1H)-thione are not extensively documented, research on its close analog, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride, TCT), provides significant insights into the reactivity of the triazine core.

TCT is known for its stepwise nucleophilic substitution reactions, where the three chlorine atoms can be replaced sequentially. The reactivity is temperature-dependent, with the first substitution typically occurring at 0°C, the second at room temperature, and the third requiring heating.

A theoretical study explored the chemoselectivity of TCT with different nucleophiles (alcohols, thiols, and amines). nih.govresearchgate.net This work addressed the preferential order of substitution, which was determined to be alcohol > thiol > amine, providing a predictive framework for synthetic strategies. nih.gov Furthermore, kinetic studies on the hydrolysis of TCT have proposed different reaction mechanisms depending on the pH. researchgate.netarkat-usa.org In acidic conditions (pH ≤ 6), the reaction is thought to proceed via a unimolecular nucleophilic substitution (S_N1) mechanism. researchgate.netarkat-usa.org In contrast, under alkaline conditions (pH ≥ 7), a bimolecular nucleophilic substitution (S_N2) mechanism is believed to be dominant. researchgate.netarkat-usa.org These computational and kinetic investigations are crucial for controlling the synthesis of specifically substituted triazine derivatives. nih.gov

Molecular Docking Simulations for Interaction Prediction with Molecular Receptors (e.g., Enzymes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). It is a key tool in drug discovery for predicting the binding affinity and interaction patterns of potential inhibitors with their biological targets.

For the triazine scaffold, molecular docking has been used to investigate potential therapeutic applications. In one study, derivatives of the oxygen analog, 4,6-substituted-1,3,5-triazin-2(1H)-ones, were investigated as inhibitors of human DNA topoisomerase IIα, an important anticancer target. The simulations provided insights into the binding model of these compounds within the ATP binding site of the enzyme.

Key findings from the docking and molecular dynamics (MD) simulations included:

Crucial Interactions: The simulations highlighted the importance of a hydrogen bond interaction with the amino acid residue Asn120.

Hydrophobic Interactions: The model also showed significant hydrophobic interactions involving the substituents at positions 4 and 6 of the triazine ring.

Validation: The computational binding model was supported by experimental data from Saturation Transfer Difference (STD) NMR experiments, validating the in silico predictions.

This synergy between computational simulation and experimental work demonstrates how molecular design can be efficiently guided to optimize the inhibitory activity of this class of compounds for further preclinical development.

Applications of 4,6 Dichloro 1,3,5 Triazine 2 1h Thione in Chemical Sciences

As a Versatile Reagent and Intermediate in Organic Synthesis

The dichloro-s-triazine core of 4,6-dichloro-1,3,5-triazine-2(1H)-thione makes it a highly valuable and versatile building block in organic synthesis. The two chlorine atoms are susceptible to stepwise nucleophilic substitution, a reactivity that can be controlled by reaction temperature. This allows for the sequential and selective introduction of different functional groups onto the triazine scaffold. researchgate.netmdpi.com This controlled reactivity is a cornerstone of its utility, enabling the construction of complex molecular architectures from a readily available starting material. researchgate.net

Derivatives of dichlorotriazine are widely employed as coupling and condensing agents, particularly in the formation of amide and ester bonds. While much of the literature focuses on the oxygen analogue, 2,4-dichloro-6-methoxy-1,3,5-triazine (B150824) (CDMT), the underlying principle of activating carboxylic acids is applicable. researchgate.net The triazine derivative reacts with a carboxylic acid, typically in the presence of a base like N-methylmorpholine (NMM), to form a highly reactive acyl-intermediate. researchgate.net This intermediate is then readily attacked by a nucleophile, such as an amine or an alcohol, to furnish the corresponding amide or ester with high efficiency. This methodology has been successfully applied in peptide synthesis. researchgate.netresearchgate.net The stepwise substitution capability of dichloro-s-triazines allows for their use as linkers to assemble different chemical or biological entities. nih.gov

Table 1: Examples of Coupling Reactions using Dichlorotriazine Derivatives

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| Carboxylic Acid | Amine | Amide | researchgate.net |

| Carboxylic Acid | Alcohol | Ester | researchgate.net |

| N-protected Amino Acid | Amine | Peptide | researchgate.netresearchgate.net |

This table illustrates the general utility of the dichlorotriazine core in facilitating coupling reactions.

The reactivity of triazine derivatives extends to their use as dehydrating agents. Although specific examples for the thione derivative are less common, the parent compound, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), is known to facilitate dehydration reactions. For instance, it can be used for the conversion of amides to nitriles and for the synthesis of isocyanides from formamides. The mechanism involves the activation of the substrate followed by elimination of water, with the triazine moiety acting as the water scavenger.

The ability to perform stepwise substitution on the dichlorotriazine ring at different temperatures is a key feature that enables selective functional group transformations. researchgate.net The first chlorine atom can be substituted at a low temperature (e.g., 0°C), the second at a higher temperature (e.g., room temperature), and this differential reactivity allows for the precise construction of unsymmetrically substituted triazines. mdpi.comnih.gov This controlled, sequential process is fundamental to its role as a versatile intermediate. researchgate.net For example, reacting a dichloro-s-triazine with one nucleophile at 0°C, followed by reaction with a second, different nucleophile at room temperature, yields a disubstituted triazine with distinct functional groups. nih.gov This step-by-step approach is a significant advantage in multistep synthesis, providing a reliable pathway to complex target molecules. daneshyari.com

Precursor for Advanced Materials and Functional Molecules

The structural and reactive properties of this compound and its close derivatives make them valuable precursors for a variety of advanced materials and functional molecules. The triazine ring provides a stable, rigid core that can be functionalized to tune the electronic, optical, and physical properties of the final product.